6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures. This compound is part of the pyrazole family, known for its wide range of applications in medicinal chemistry, drug discovery, and agrochemistry . The presence of cyclopropyl, pyrazole, and isoxazolo[5,4-b]pyridine moieties makes it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of pyrazole and isoxazole rings. Common synthetic strategies include:
Multicomponent Reactions: Combining aldehydes, ketones, and hydrazine derivatives under mild conditions to form pyrazole intermediates.
Cycloaddition Reactions: Using cycloaddition of nitrile oxides with alkenes to form isoxazole rings.
Coupling Reactions: Employing palladium-catalyzed coupling reactions to introduce various substituents.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as:
Batch Processing: Utilizing large reactors to perform multistep synthesis in a controlled environment.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of pyrazole intermediates to pyrazoles using oxidizing agents like bromine.
Reduction: Reduction of nitro groups to amines using hydrogenation.
Substitution: N-arylation of pyrazoles using aryl halides and copper catalysts.
Common Reagents and Conditions
Oxidizing Agents: Bromine, DMSO under oxygen.
Reducing Agents: Hydrogen gas, palladium catalysts.
Coupling Reagents: Palladium catalysts, phosphine ligands.
Major Products
Oxidation Products: Pyrazoles with various substituents.
Reduction Products: Amines derived from nitro groups.
Substitution Products: N-arylpyrazoles.
Scientific Research Applications
6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in various chemical reactions.
1,3,5-Trisubstituted Pyrazoles: Known for their bioactivity and synthetic versatility.
Uniqueness
6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its complex structure, combining multiple heterocyclic rings, which enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C21H23N7O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-(1-ethyl-5-methylpyrazol-4-yl)-N-(1-ethylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N7O2/c1-4-27-9-8-17(25-27)24-20(29)14-10-16(13-6-7-13)23-21-18(14)19(26-30-21)15-11-22-28(5-2)12(15)3/h8-11,13H,4-7H2,1-3H3,(H,24,25,29) |
InChI Key |
DEXXERNPXKHKFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=C(N(N=C4)CC)C)C5CC5 |
Origin of Product |
United States |
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